3-Chloro-5-(pentafluorosulfur)benzonitrile
Overview
Description
3-Chloro-5-(pentafluorosulfur)benzonitrile is a chemical compound with the molecular formula C7H3ClF5NS and a molecular weight of 263.61 g/mol It is characterized by the presence of a chloro group, a pentafluorosulfur group, and a benzonitrile moiety
Preparation Methods
The synthesis of 3-Chloro-5-(pentafluorosulfur)benzonitrile typically involves the introduction of the pentafluorosulfur group onto a chlorobenzonitrile precursor. One common method includes the reaction of 3-chlorobenzonitrile with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure the complete substitution of the fluorine atoms .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Chloro-5-(pentafluorosulfur)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
3-Chloro-5-(pentafluorosulfur)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(pentafluorosulfur)benzonitrile involves its interaction with specific molecular targets. The pentafluorosulfur group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds to 3-Chloro-5-(pentafluorosulfur)benzonitrile include:
3-Chloro-5-(trifluoromethyl)benzonitrile: This compound has a trifluoromethyl group instead of a pentafluorosulfur group, resulting in different chemical properties and reactivity.
3-Chloro-5-(difluoromethyl)benzonitrile:
3-Chloro-5-(fluoromethyl)benzonitrile: This compound has a single fluoromethyl group, leading to unique chemical behavior compared to the pentafluorosulfur derivative.
Properties
IUPAC Name |
3-chloro-5-(pentafluoro-λ6-sulfanyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF5NS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASUULAKVNPSHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101202923 | |
Record name | Sulfur, (3-chloro-5-cyanophenyl)pentafluoro-, (OC-6-21)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101202923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159727-28-3 | |
Record name | Sulfur, (3-chloro-5-cyanophenyl)pentafluoro-, (OC-6-21)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159727-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfur, (3-chloro-5-cyanophenyl)pentafluoro-, (OC-6-21)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101202923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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